Pheniramine 4-aminosalicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

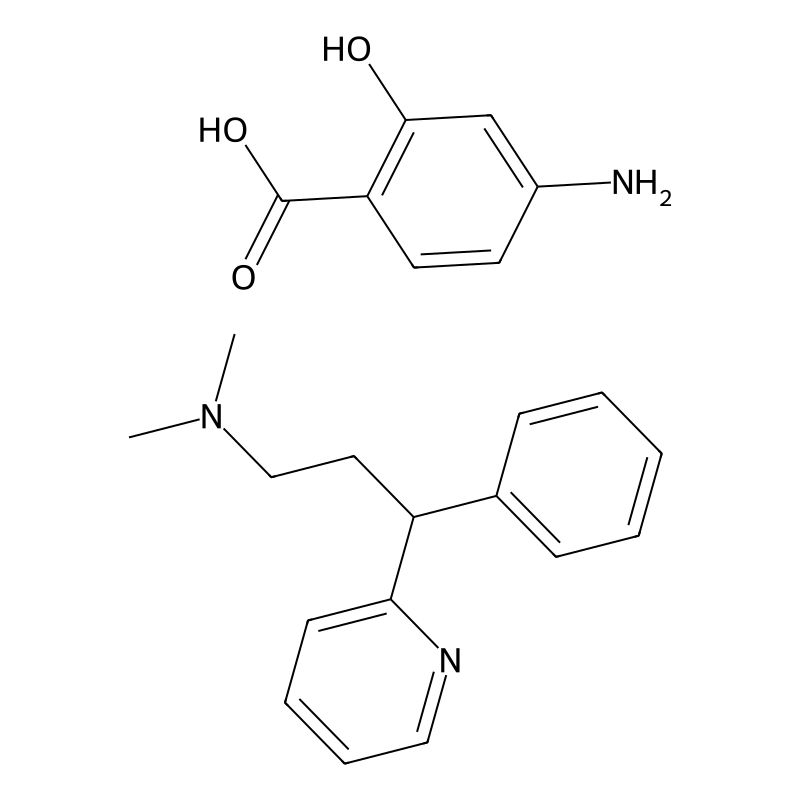

Pheniramine 4-aminosalicylate is a compound that combines pheniramine, an antihistamine, with 4-aminosalicylic acid, a drug historically used in the treatment of tuberculosis. The chemical structure of pheniramine 4-aminosalicylate can be represented by the formula , indicating its dual components. Pheniramine acts primarily as an antagonist to histamine H1 receptors, providing relief from allergic symptoms, while 4-aminosalicylic acid is known for its role in inhibiting bacterial growth.

- N-dealkylation: This process leads to the formation of metabolites like N-desmethylpheniramine.

- Hydroxylation: The compound may also undergo hydroxylation, which is a common metabolic pathway for many drugs.

The 4-aminosalicylic acid part can engage in reactions such as:

- Acylation: It can react with acyl chlorides to form amides.

- Esterification: This reaction with alcohols can yield esters, which may have different pharmacological properties.

The synthesis of pheniramine 4-aminosalicylate typically involves:

- Formation of Pheniramine: This is achieved through a series of reactions starting from pyridine derivatives and alkyl amines.

- Coupling with 4-Aminosalicylic Acid: The final step involves coupling pheniramine with 4-aminosalicylic acid, often facilitated by activating agents that promote amide bond formation.

Pheniramine 4-aminosalicylate has potential applications in:

- Allergy Treatment: Leveraging the antihistaminic properties of pheniramine to alleviate allergic responses.

- Antimicrobial Therapy: Utilizing the properties of 4-aminosalicylic acid to target bacterial infections, particularly those caused by tuberculosis.

This dual functionality makes it a candidate for combination therapies aimed at patients suffering from both allergies and bacterial infections.

Studies on pheniramine 4-aminosalicylate indicate that it may interact with various other medications due to its active components. For instance:

- Antihistamines: Co-administration with other antihistamines could enhance sedative effects.

- Antitubercular Drugs: Its use alongside standard tuberculosis treatments might require careful monitoring due to potential interactions affecting drug metabolism and efficacy .

Understanding these interactions is crucial for ensuring patient safety and optimizing therapeutic outcomes.

Pheniramine 4-aminosalicylate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Chlorpheniramine | Halogenated derivative of pheniramine | Higher potency due to halogenation |

| Brompheniramine | Another halogenated derivative | Similar applications but varies in sedative effects |

| Diphenhydramine | First-generation antihistamine | Stronger sedative effects; used for sleep aid |

| Doxylamine | Antihistamine with sedative properties | Commonly used as a sleep aid; structurally similar |

| 4-Aminosalicylic Acid | Standalone antitubercular agent | Primarily used for tuberculosis treatment |

Pheniramine 4-aminosalicylate is unique due to its combination of antihistaminic and antitubercular properties, making it particularly versatile compared to other compounds that typically focus on a single therapeutic area.

Pheniramine 4-aminosalicylate is a salt formed through the acid-base interaction between pheniramine and 4-aminosalicylic acid [1]. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is N,N-dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine 4-amino-2-hydroxybenzoate [2] [3]. This systematic name precisely identifies the chemical structure by describing both the cationic pheniramine component and the anionic 4-aminosalicylate component [3].

The molecular formula of pheniramine 4-aminosalicylate is C₂₃H₂₇N₃O₃, representing the combined atomic composition of both moieties in the salt [1] . This formula can be broken down into the individual components: C₁₆H₂₀N₂ for the pheniramine moiety and C₇H₇NO₃ for the 4-aminosalicylate moiety [5]. The molecular weight of the compound is 393.484 grams per mole, calculated from the sum of the atomic weights of all constituent atoms [1] [3].

| Property | Value |

|---|---|

| IUPAC Name | N,N-dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine 4-amino-2-hydroxybenzoate |

| Molecular Formula | C₂₃H₂₇N₃O₃ |

| Molecular Weight | 393.484 g/mol |

| CAS Registry Number | 3269-83-8 |

The compound is also known by several synonyms, including pheniramine p-aminosalicylate and pheniramine para-aminosalicylate [2] [7]. These alternative names are commonly used in scientific literature and chemical databases but lack the precision of the IUPAC nomenclature [3].

Structural Components: Pheniramine and 4-Aminosalicylate Moieties

Pheniramine 4-aminosalicylate consists of two distinct structural components: the pheniramine moiety and the 4-aminosalicylate moiety [1] [8]. These components interact through an ionic bond formed by proton transfer from the carboxylic acid group of 4-aminosalicylic acid to the tertiary amine group of pheniramine [9].

The pheniramine moiety (C₁₆H₂₀N₂) is characterized by:

- A tertiary amine group with two methyl substituents, which serves as the basic center for salt formation [5] [8]

- A three-carbon propyl chain connecting the tertiary amine to a carbon atom bearing two aromatic rings [5]

- A phenyl ring (C₆H₅-) attached to the central carbon atom [5] [10]

- A pyridine ring also attached to the same central carbon atom, creating a distinctive structural feature [5] [10]

The 4-aminosalicylate moiety (C₇H₇NO₃) consists of:

- A benzene ring with three substituents arranged in specific positions [9] [3]

- A carboxylate group (-COO⁻) at position 1, which participates in the ionic bond formation with the protonated amine of pheniramine [9]

- A hydroxyl group (-OH) at position 2, which is characteristic of salicylates [9] [3]

- An amino group (-NH₂) at position 4, which gives this salicylate derivative its distinctive properties [9] [3]

The salt formation occurs through proton transfer from the carboxylic acid group of 4-aminosalicylic acid to the tertiary amine nitrogen of pheniramine [9]. This results in an ionic compound consisting of the positively charged pheniramine cation and the negatively charged 4-aminosalicylate anion [9] [3]. The ionic bond between these moieties contributes significantly to the compound's physical and chemical properties, including its solubility profile and stability [3].

Stereochemical Considerations (Chiral Centers and Enantiomers)

Pheniramine 4-aminosalicylate exhibits important stereochemical properties due to the presence of a chiral center in the pheniramine moiety [11] [13]. The central carbon atom that connects the phenyl ring, pyridine ring, and propyl chain serves as a stereogenic center, creating the possibility of optical isomerism [11] [13].

This chiral carbon atom allows for two distinct spatial arrangements of the attached groups, resulting in two enantiomers: the R-configuration and the S-configuration [11] [13]. These enantiomers are mirror images of each other and cannot be superimposed, similar to the relationship between left and right hands [13]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, which determine the absolute configuration at the chiral center [13].

| Stereochemical Property | Description |

|---|---|

| Number of Chiral Centers | 1 (in pheniramine moiety) |

| Possible Stereoisomers | 2 enantiomers (R and S configurations) |

| Commercial Form | Typically racemic mixture (equal amounts of both enantiomers) |

In commercial preparations of pheniramine 4-aminosalicylate, the compound is typically provided as a racemic mixture containing equal proportions of both enantiomers [11] [13]. This is significant because enantiomers can exhibit different biological activities and pharmacological properties despite having identical chemical compositions and physical properties (except for optical rotation) [13].

Research has demonstrated that the stereochemistry of pheniramine can influence its interactions with biological targets [13] [16]. Studies on related antihistamines with similar structural features have shown that enantiomers can differ in their binding affinities to receptors and in their pharmacokinetic profiles [13] [18]. For instance, in chlorpheniramine, a structural analog of pheniramine, the (S)-(+)-enantiomer demonstrates significantly higher antihistaminic potency compared to the (R)-(-)-enantiomer [13].

The 4-aminosalicylate moiety, in contrast to pheniramine, does not contain any chiral centers and therefore does not exhibit optical isomerism [9]. Its structure is planar around the benzene ring, with the substituents arranged in a fixed geometric pattern [9] [3].